molecular formula C13H20ClNO2 B1440738 3-(2-Phenoxyethoxy)piperidine hydrochloride CAS No. 1220036-66-7

3-(2-Phenoxyethoxy)piperidine hydrochloride

Cat. No.: B1440738
CAS No.: 1220036-66-7
M. Wt: 257.75 g/mol
InChI Key: FQZBDSKIYLVMEF-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . This piperidine derivative is offered as a solid and is intended for research applications only. It is not approved for diagnostic or therapeutic use in humans. This compound is classified among the phenoxyethyl piperidine compounds, which have been investigated as potent and selective antagonists of the prostaglandin E2 receptor EP4 subtype . The EP4 receptor is a key mediator in inflammatory and pain pathways, making its antagonists valuable for researching conditions such as osteoarthritis and rheumatoid arthritis . As a research chemical, it is utilized in biochemical and pharmacological studies to elucidate the role of the EP4 receptor in various disease models and to explore potential new therapeutic avenues. Researchers can employ this compound in in vitro binding assays and functional cell-based assays to study receptor inhibition and its downstream effects. Proper handling procedures should be followed, and the material must be stored sealed in a dry environment at room temperature.

Properties

IUPAC Name

3-(2-phenoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)15-9-10-16-13-7-4-8-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZBDSKIYLVMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation/Etherification Strategy

The core synthetic approach involves the reaction of a piperidine derivative with a phenoxyethoxy-containing alkylating agent. This is typically achieved through nucleophilic substitution where the piperidine nitrogen or a hydroxyl group reacts with a suitable electrophilic intermediate bearing the phenoxyethoxy group.

  • Typical Reaction Conditions:

    • Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF)
    • Bases: Mild bases such as sodium hydroxide or triethylamine to facilitate nucleophilic attack
    • Temperature: Generally room temperature (20–25°C) to moderate heating (up to 60°C)
    • Reaction Time: Several hours (e.g., 6 h at 60°C as reported in patent examples)
  • Example:
    The reaction of N-(benzyl)-N-(2-(((S)-2-hydroxy-3-(4-(2-(2-(cyclopropylmethoxy)ethoxy)ethyl)phenoxy)propyl)amino)ethyl)-phenoxycarboxamide with 4-hydroxypiperidine yielded the desired piperidine derivative, which was subsequently converted to the hydrochloride salt.

Formation of Hydrochloride Salt

After obtaining the free base compound, hydrochloride salt formation is achieved by treatment with hydrochloric acid, often in an organic solvent or aqueous medium. This step improves the compound's stability, solubility, and handling properties.

  • Typical Procedure:

    • Dissolve the free base in an appropriate solvent (e.g., ethyl acetate, acetonitrile)
    • Add an equimolar amount of hydrochloric acid (gas or aqueous solution)
    • Stir at room temperature until salt formation is complete
    • Isolate the hydrochloride salt by crystallization or filtration
  • Yields and Purity:

    • Yields typically range from 19.5% to 72% depending on the specific intermediate and reaction scale
    • Purity is confirmed by NMR analysis and melting point determination (e.g., melting points around 75–110°C for base and salt forms)

Industrial and Process Considerations

Avoidance of Toxic Catalysts

Earlier methods for related piperidine derivatives involved phase transfer catalysts such as crown ethers, which pose cost and toxicity issues. More recent processes avoid these catalysts, favoring direct alkylation in homogeneous phases at room temperature, improving industrial feasibility.

Purification Challenges

  • The product's high boiling point complicates purification by distillation.
  • Column chromatography is generally avoided in industrial settings due to solvent use and environmental impact.
  • Crystallization from solvents like ethyl acetate or acetonitrile is preferred for purification.

Comparative Data Table of Preparation Examples

Example No. Starting Materials Reaction Conditions Yield (%) Melting Point (°C) Purification Method Analytical Confirmation
8 Benzyl protected intermediate + 3-phenylpropanoyl chloride Method a; 6.5 g scale, 60°C, 6 h 25 87 (base) Crystallization NMR
22 Benzyl protected intermediate + ethyl chloroformate Method a; room temp 72 94 Crystallization from ethyl acetate NMR
26 Hydrochloride of N-2-aminoethyl-4-hydroxypiperidinecarboxamide + 3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-1,2-epoxypropane Method a; room temp 19.5 75 Crystallization from acetonitrile NMR
34 N-(benzyl)-N-(2-(((S)-2-hydroxy-3-(4-(2-(cyclopropylmethoxy)-ethoxy)phenoxy)propyl)amino)ethyl)-phenoxycarboxamide + 4-hydroxypiperidine Method 1; room temp 23.8 77–78 Crystallization NMR

Note: Method a refers to alkylation/etherification under basic conditions with subsequent crystallization

Research Findings and Analytical Confirmation

  • NMR Spectroscopy:
    Used extensively to confirm the structure of intermediates and final products, verifying the presence of characteristic signals corresponding to the piperidine ring and phenoxyethoxy groups.

  • Melting Point Analysis:
    Provides a quick assessment of purity and identity, with consistent melting points reported for hydrochloride salts and free bases.

  • Yield Optimization:
    Reaction time, temperature, and reagent ratios are critical parameters optimized to maximize yield while minimizing impurities.

  • Industrial Feasibility: The avoidance of toxic catalysts and high-temperature conditions improves scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenoxyethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

  • Antidepressant Activity : Research indicates that derivatives of this compound exhibit antidepressant effects comparable to established medications. In vivo studies have shown significant inhibition of serotonin and norepinephrine reuptake, enhancing mood-related behaviors in animal models.
  • Anticonvulsant Properties : The compound has demonstrated potential as an anticonvulsant agent by raising the electroconvulsive threshold in experimental settings, suggesting its efficacy in managing epilepsy.

Organic Synthesis

  • Building Block for Complex Molecules : 3-(2-Phenoxyethoxy)piperidine hydrochloride serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to undergo oxidation, reduction, and substitution reactions allows for the creation of more complex molecular structures.

Biological Studies

  • Mechanistic Insights : The compound is utilized in biological research to study receptor binding and signal transduction pathways. Its interactions with neurotransmitter systems are crucial for understanding its pharmacological effects.

Industrial Applications

  • Production of Specialty Chemicals : This compound is employed in the manufacturing of agrochemicals, dyes, and other industrial chemicals. Its unique properties facilitate advancements in various industrial processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionFindings
AntidepressantInhibition of serotonin and norepinephrine reuptakeComparable effects to viloxazine; improved mood-related behaviors observed.
AnticonvulsantRaising electroconvulsive thresholdDemonstrated dose-dependent effects on seizure prevention.
Toxicological SafetyEvaluated for acute and chronic exposure toxicityExhibited low toxicity levels, supporting further clinical development.

Pharmacokinetics

The pharmacokinetic profile indicates moderate solubility and favorable absorption characteristics. The compound is primarily metabolized in the liver, with metabolites retaining similar biological activities, which enhances its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
3-(2-Phenoxyethoxy)piperidine HCl 1220036-66-7 C₁₃H₁₈ClNO₂* ~259.74† Phenoxyethoxy group
(3R)-3-Phenoxypiperidine HCl 1909286-59-4 C₁₁H₁₄ClNO 213.7 Direct phenoxy attachment
3-(2-Propoxyethoxy)piperidine HCl 1220017-94-6 C₁₀H₂₂ClNO₂ 223.74 Propoxyethoxy group
3-(3-Ethoxy-benzyl)-piperidine HCl N/A C₁₄H₂₀ClNO 261.77 Ethoxybenzyl group
3-(2-Methylphenoxy)piperidine HCl 1858256-18-4 C₁₂H₁₆ClNO 241.72 Methylphenoxy group

*Estimated based on structural analysis; †Calculated from molecular formula.

Key Observations :

  • Stereochemistry: (3R)-3-Phenoxypiperidine HCl () highlights the importance of stereochemistry in biological activity, suggesting that enantiomeric forms of 3-(2-Phenoxyethoxy)piperidine HCl may exhibit distinct pharmacological profiles.

Key Observations :

  • Toxicity Trends: Bulkier substituents (e.g., phenoxyethoxy) may reduce acute toxicity compared to smaller groups (e.g., methylphenoxy) due to altered metabolic pathways .
  • Data Gaps : Most compounds lack comprehensive ecotoxicological data (e.g., biodegradability, bioaccumulation) .

Biological Activity

3-(2-Phenoxyethoxy)piperidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H24ClNO2
  • Molecular Weight : 285.81 g/mol
  • CAS Number : 1220036-66-7

The compound features a piperidine ring substituted with a phenoxyethoxy group, which influences its interactions with biological systems. The presence of both ether and piperidine moieties contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may function as an inhibitor or activator in various biochemical pathways, influencing cellular processes such as neurotransmission and enzyme activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that the compound has activity against multiple bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

StudyCompoundBiological ActivityFindings
1This compoundAntimicrobialShowed activity against Gram-positive bacteria with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL against S. epidermidis and M. luteus .
2Related CompoundsAnticancerInhibition of topoisomerase II, disrupting cancer cell proliferation .

Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for antiviral activity. It was tested against various viruses, including HIV-1, showing moderate protective effects in some derivatives. The structural modifications in related compounds have been linked to enhanced antiviral potency .

Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition. Its interaction with specific enzymes can lead to altered metabolic pathways, which may be beneficial in therapeutic contexts .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the efficacy of this compound against Gram-positive bacteria, demonstrating significant antibacterial activity at low concentrations.
  • Antiviral Screening : Another investigation focused on the antiviral properties of related piperidine derivatives, indicating that modifications to the piperidine structure can enhance antiviral efficacy against HIV-1 and other viruses .
  • Cytotoxicity Assessment : Cytotoxicity tests revealed that while some derivatives exhibited cytotoxic effects at higher concentrations (CC50 around 92 µM), they maintained selectivity against certain cell lines, highlighting their potential for therapeutic use .

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators (N95 or higher) to avoid inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid proximity to oxidizing agents or heat sources .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid aqueous runoff into drains .

How can researchers optimize reaction yields for piperidine derivatives like this compound?

Q. Advanced Research Focus

  • Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce byproducts. Monitor reaction progress via TLC or in-situ FTIR .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility. For example, DMF may enhance nucleophilic substitution rates but complicate purification .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 minutes vs. 24 hours conventional) while maintaining >90% purity .

What analytical methods resolve contradictions in spectroscopic data for piperidine-based compounds?

Q. Advanced Research Focus

  • NMR Ambiguities : For overlapping proton signals (e.g., piperidine ring CH2_2 groups), employ 13C^{13}C-DEPT or 2D-COSY to assign stereochemistry .
  • Mass Spectrometry Challenges : Use high-resolution LC-QTOF-MS to distinguish isobaric impurities (e.g., residual phenoxyethanol vs. target compound) .
  • Crystallography : Single-crystal X-ray diffraction can confirm absolute configuration if chiral centers are present .

How does this compound interact with biological targets, and what assays validate these interactions?

Q. Advanced Research Focus

  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled compounds) to measure affinity for serotonin or dopamine receptors .
  • ADME Profiling : Use Caco-2 cell monolayers to assess intestinal permeability or microsomal stability assays (e.g., human liver microsomes + NADPH) for metabolic half-life determination .
  • In Vivo Efficacy : Rodent models (e.g., forced swim test for antidepressant activity) with dose-response curves (1–50 mg/kg, i.p.) .

What computational tools aid in designing derivatives of this compound?

Q. Advanced Research Focus

  • QSAR Modeling : Utilize Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., electron-donating groups on phenoxy rings) with biological activity .
  • Docking Simulations : AutoDock Vina or Glide to predict binding modes in receptor active sites (e.g., 5-HT2A_{2A} receptors) .
  • Reaction Pathway Prediction : ICReDD’s quantum chemistry-guided workflows to identify feasible synthetic routes for novel analogs .

How should researchers address discrepancies between theoretical and experimental physicochemical properties?

Q. Advanced Research Focus

  • LogP Discrepancies : Compare experimental shake-flask method (octanol/water) vs. computational tools (ChemAxon, ACD/Labs). Adjust for ionization (pKa ~8.5 for piperidine) using Henderson-Hasselbalch corrections .
  • Solubility Optimization : Use thermal gravimetric analysis (TGA) to assess hygroscopicity and co-solvent systems (e.g., PEG-400/water) to enhance aqueous solubility .
  • Melting Point Variability : Characterize polymorphs via differential scanning calorimetry (DSC) and select stable forms through slurry conversion experiments .

What regulatory guidelines apply to preclinical studies involving this compound?

Q. Basic Research Focus

  • OECD Compliance : Follow Test Guideline 423 for acute oral toxicity and Guideline 471 for mutagenicity (Ames test) .
  • GLP Standards : Validate analytical methods (HPLC, GC) per ICH Q2(R1) for purity assessments (>98%) .
  • Environmental Safety : Assess biodegradability via OECD 301F and bioaccumulation potential (log Kow <3.5) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Phenoxyethoxy)piperidine hydrochloride
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3-(2-Phenoxyethoxy)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.